(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate typically involves the esterification of (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate, sulfonyl, and sulfone derivatives .
Scientific Research Applications
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which facilitates nucleophilic attack . The molecular targets and pathways involved include enzyme active sites and protein functional groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate group.
Ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Properties
IUPAC Name |
methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLXDBWFFKLKOD-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609766 | |
Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610801-83-7 | |
Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.